molecular formula C7H6N4O B6343161 2-Cyanoisonicotinohydrazide CAS No. 135048-32-7

2-Cyanoisonicotinohydrazide

Cat. No.: B6343161
CAS No.: 135048-32-7
M. Wt: 162.15 g/mol
InChI Key: PPDYFTPCRSZNRD-UHFFFAOYSA-N
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Description

Current Research Landscape and Significance of Pyridine-Hydrazide Scaffolds

The pyridine (B92270) ring is a fundamental heterocyclic structure found in a vast number of biologically active compounds and approved drugs. rsc.orgnih.gov Its presence often enhances the water solubility of molecules, a desirable characteristic for potential therapeutic agents. nih.gov The incorporation of a hydrazide group (-C(O)NHNH2) further expands the chemical space, as hydrazides are known to be versatile intermediates in organic synthesis and can themselves exhibit a range of biological activities. researchgate.net

The combination of a pyridine ring and a hydrazide moiety, as seen in the pyridine-hydrazide scaffold, has been a fruitful area of research. These scaffolds are key components in many compounds with diverse applications. rsc.orgnih.gov The addition of other functional groups, such as a cyano group, can further modulate the compound's electronic properties and potential for intermolecular interactions. nih.gov Current research often focuses on synthesizing and characterizing new derivatives of these scaffolds to explore their potential in various fields, including medicinal chemistry. acs.orgmdpi.com

Historical Context of Related Chemical Entity Investigations

The investigation of pyridine-hydrazide derivatives has a rich history, most notably linked to the development of the anti-tuberculosis drug isoniazid (B1672263) (isonicotinic acid hydrazide). acs.org Isoniazid, a simple derivative of isonicotinic acid, was first synthesized in 1912 but its remarkable effectiveness against Mycobacterium tuberculosis was only discovered in the early 1950s. acs.orgnih.gov This discovery was a pivotal moment in the fight against tuberculosis and highlighted the therapeutic potential of the pyridine-hydrazide core.

The success of isoniazid spurred further research into related structures. Scientists began to synthesize and test a multitude of derivatives, hoping to improve upon the original drug's efficacy or to find compounds with different biological activities. nih.gov For instance, iproniazid, another early derivative, was initially investigated for tuberculosis but was later found to have antidepressant properties, becoming one of the first monoamine oxidase inhibitors. wikipedia.org This historical context demonstrates the long-standing interest in the chemical and biological properties of molecules containing the pyridine-hydrazide framework.

Methodological Frameworks for Compound-Centric Research

The study of a specific chemical compound like 2-Cyanoisonicotinohydrazide relies on a well-established set of research methodologies. These methods can be broadly categorized into synthesis, characterization, and evaluation of properties.

Synthesis: The creation of the target compound is the initial step. This involves carefully planned chemical reactions, often drawing from established principles of organic synthesis to construct the desired molecular architecture. numberanalytics.comsearlescholars.net

Characterization: Once synthesized, the compound's identity and purity must be rigorously confirmed. A suite of analytical techniques is employed for this purpose:

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy provide detailed information about the molecular structure and the types of chemical bonds present. numberanalytics.comnumberanalytics.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound with high precision, further confirming its identity. axispharm.com

Chromatography: Methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the compound from any impurities and to assess its purity. numberanalytics.comaxispharm.com

Crystallography: In cases where a crystalline solid can be obtained, X-ray crystallography can provide a definitive three-dimensional structure of the molecule. nih.gov

Evaluation of Properties: With the compound synthesized and characterized, researchers can then investigate its various properties. This can include studying its reactivity in different chemical transformations or evaluating its biological activity in various assays. nih.govnih.govnih.govmdpi.com Computational methods, such as molecular docking and molecular dynamics simulations, are also increasingly used to predict how a compound might interact with biological targets and to guide the design of new derivatives. mdpi.comnumberanalytics.com

Interactive Data Table: Key Research Techniques

Technique Purpose Information Gained
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of molecular structureConnectivity of atoms, chemical environment of nuclei
Infrared (IR) Spectroscopy Identification of functional groupsPresence of specific chemical bonds (e.g., C=O, N-H)
Mass Spectrometry (MS) Determination of molecular weightExact mass of the molecule, fragmentation patterns
High-Performance Liquid Chromatography (HPLC) Separation and purificationPurity of the compound, quantification
X-ray Crystallography Determination of 3D molecular structurePrecise bond lengths, bond angles, and conformation
Biological Assays Evaluation of biological activityInhibitory concentrations (e.g., IC50), mechanism of action

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyanopyridine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-4-6-3-5(1-2-10-6)7(12)11-9/h1-3H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDYFTPCRSZNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 2 Cyanoisonicotinohydrazide

Advanced Synthetic Routes to 2-Cyanoisonicotinohydrazide

The synthesis of this compound can be approached through various chemical strategies, ranging from direct condensation reactions to more elaborate multi-step pathways. These methods allow for the efficient construction of the core molecule, which serves as a platform for further chemical diversification.

Condensation Reactions and Catalytic Approaches

Condensation reactions represent a direct and efficient method for the synthesis of hydrazide derivatives. A notable example is the synthesis of N'-(2-cyanoacetyl)isonicotinohydrazide, a derivative of the target compound. This synthesis is achieved through the condensation of isonicotinic hydrazide with 1-cyanoacetyl-3,5-dimethylpyrazole. nih.govnih.govresearcher.liferesearchgate.net This reaction proceeds via a nucleophilic attack of the hydrazide nitrogen onto the activated carbonyl carbon of the pyrazole (B372694) derivative, leading to the formation of the corresponding N-acylated hydrazide.

While specific catalytic approaches for the direct synthesis of this compound are not extensively documented in the reviewed literature, the principles of condensation catalysis can be applied. Acid or base catalysis can facilitate the reaction between a suitable isonicotinic acid derivative and a hydrazine (B178648) source.

Multi-step Organic Synthesis Pathways

Multi-step synthesis provides a more controlled and often necessary route to complex molecules like this compound, especially when direct condensation is not feasible or yields are low. A plausible synthetic pathway can be conceptualized starting from readily available precursors such as isonicotinic acid.

A hypothetical multi-step synthesis could involve the following sequence:

Esterification of isonicotinic acid to its corresponding methyl or ethyl ester.

Cyanation of the pyridine (B92270) ring at the 2-position. This can be a challenging step due to the electron-deficient nature of the pyridine ring. However, methods such as the Reissert-Henze reaction or nucleophilic aromatic substitution on an activated pyridine derivative (e.g., an N-oxide) could be employed.

Hydrazinolysis of the resulting ester with hydrazine hydrate (B1144303) to yield the final this compound.

An alternative route could involve starting with a pre-functionalized pyridine ring. For instance, the synthesis of 2-chloroisonicotinic acid has been reported, which could serve as a key intermediate. google.com Subsequent nucleophilic substitution of the chloro group with a cyanide source, followed by conversion of the carboxylic acid to the hydrazide, presents another viable multi-step approach.

Functionalization and Derivatization of the this compound Core

The this compound molecule possesses several reactive sites that allow for a wide range of derivatization strategies. These include modifications at the hydrazide moiety, substitutions on the pyridine ring, and the formation of coordination complexes with various metal ions.

Modifications at the Hydrazide Moiety

The hydrazide functional group is a versatile handle for a variety of chemical transformations. The terminal nitrogen of the hydrazide is nucleophilic and readily reacts with electrophiles.

A common derivatization is the formation of hydrazones through condensation with aldehydes and ketones. For example, the reaction of a cyanoacetohydrazide with 2-hydroxy-3,5-dinitrobenzaldehyde yields the corresponding (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide. oatext.com This type of reaction is broadly applicable to this compound, allowing for the introduction of a wide array of substituents.

Furthermore, the hydrazide can be acylated to form diacylhydrazines . The synthesis of N'-(2-cyanoacetyl)isonicotinohydrazide is a prime example of such a modification, where an acetyl group bearing a cyano substituent is introduced. nih.govnih.govresearcher.liferesearchgate.net

Substitutions on the Pyridine Ring

The pyridine ring of this compound is an electron-deficient aromatic system, which dictates its reactivity towards substitution reactions. The presence of the electron-withdrawing cyano group at the 2-position and the carbonyl group of the hydrazide at the 4-position further deactivates the ring towards electrophilic attack.

Electrophilic Aromatic Substitution: Based on the general principles of pyridine chemistry, any electrophilic substitution would be expected to occur at the positions meta to the nitrogen atom, i.e., the 3- and 5-positions. However, due to the deactivating nature of the existing substituents, harsh reaction conditions would likely be required.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the cyano group and the ring nitrogen makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen. In this compound, the 2-position is already substituted. Therefore, nucleophilic attack would be favored at the 6-position. A suitable leaving group at this position would be necessary for a successful substitution reaction.

Formation of Metal Complexes with this compound Ligands

The hydrazide moiety and the pyridine nitrogen of this compound and its derivatives are excellent coordination sites for metal ions. The ability of these compounds to act as ligands has been demonstrated in the synthesis of various metal complexes.

For instance, N'-(2-cyanoacetyl)isonicotinohydrazide has been shown to form stable 1:1 metal-to-ligand complexes with several divalent transition metal ions, including Cu(II), Co(II), Ni(II), and Zn(II). nih.govnih.govresearcher.liferesearchgate.net In these complexes, the ligand behaves as a mononegative bidentate ligand, coordinating to the metal ion through the enolic oxygen of the acetyl group and one of the hydrazide nitrogens.

Table of Synthesized Metal Complexes of N'-(2-cyanoacetyl)isonicotinohydrazide nih.govresearchgate.net

Metal IonMolecular Formula of the ComplexProposed Geometry
Cu(II)[Cu(C₉H₇N₄O₂) (CH₃COO)]-
Co(II)[Co(C₉H₇N₄O₂) (CH₃COO)(H₂O)₂]-
Ni(II)[Ni(C₉H₇N₄O₂) (CH₃COO)(H₂O)₂]-
Zn(II)[Zn(C₉H₇N₄O₂) (CH₃COO)(H₂O)]-

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety and efficiency. For the synthesis of this compound, these principles can be applied to various aspects of the production process, from the choice of starting materials to the reaction conditions and solvents.

Key Green Chemistry Strategies:

Use of Greener Solvents: Traditional syntheses may employ volatile organic compounds (VOCs) that are hazardous and environmentally damaging. Green approaches prioritize the use of safer, more sustainable solvents. For instance, in the synthesis of related heterocyclic compounds, there is a clear trend towards using water, polyethylene (B3416737) glycol (PEG), or glycerol (B35011) as reaction media. rsc.org A notable example is the synthesis of 2-isonicotinoyl-4,6-dihydroimidazo[4,5-c] pyrazol-5(2H)-one, a complex derivative of isonicotinic acid hydrazide, which successfully utilizes PEG-400 as a recyclable and environmentally benign solvent. This approach, combined with a recyclable bleaching earth clay catalyst, highlights a viable green pathway that could be adapted for this compound synthesis.

Catalysis over Stoichiometric Reagents: The use of catalytic methods is a cornerstone of green chemistry, as it reduces waste by allowing a small amount of a substance to carry out a reaction many times. The synthesis of related cyano-containing heterocyclic compounds, such as 2-cyanobenzothiazoles, has been achieved using palladium and copper catalysts. mdpi.com Similarly, the synthesis of 2-aminothiazoles has been performed using a novel, multifunctional magnetic nanocatalyst that can be easily recovered and reused, a significant advantage for sustainable processes. nih.gov Exploring similar catalytic systems for the cyanation step in this compound synthesis could significantly reduce waste and improve atom economy.

Energy Efficiency: Methodologies that reduce energy consumption are a key focus. Microwave-assisted synthesis, for example, can dramatically shorten reaction times and increase yields, thereby lowering energy input compared to conventional heating. mdpi.com This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles and represents a promising green alternative for producing this compound. rsc.orgmdpi.com

One-Pot Syntheses: Designing synthetic routes where multiple steps are carried out in the same reactor without isolating intermediates—a "one-pot" process—can significantly reduce solvent use, purification steps, and waste generation. mdpi.com The synthesis of functionalized 2-cyano-1,4-diketones has been established through a one-pot method, demonstrating the feasibility of this strategy for complex cyanated molecules. researchgate.net Applying this concept to the synthesis of this compound, potentially combining the cyanation and hydrazinolysis steps, would align with green chemistry goals.

The following table compares traditional versus potential green approaches for the synthesis of this compound and its precursors.

Synthesis Step Traditional Method Potential Green Alternative Green Chemistry Principle
Solvent Dimethylformamide (DMF), Dichloromethane (DCM)Water, PEG-400, Ethanol, Glycerol rsc.orgnih.govUse of Safer Solvents
Reagents Stoichiometric dehydrating agents (e.g., POCl₃) rsc.orgCatalytic systems (e.g., metal catalysts, biocatalysts) mdpi.comnih.govCatalysis, Atom Economy
Energy Source Conventional reflux heating (prolonged)Microwave irradiation, Ultrasonic assistance nih.govmdpi.comEnhanced Energy Efficiency
Process Multi-step with intermediate isolationOne-pot, telescoped, or flow synthesis mdpi.comWaste Prevention

Route Scouting and Process Development for Scalable Production

Route scouting is the critical process of identifying and evaluating various synthetic pathways to determine the most efficient, safe, and cost-effective method for large-scale manufacturing. researchgate.netCurrent time information in Bangalore, IN. For this compound, transitioning from a laboratory-scale synthesis to industrial production requires careful consideration of several factors.

Core Considerations for Scalability:

Cost and Availability of Starting Materials: A viable industrial process relies on raw materials that are inexpensive and readily available in large quantities. A common route to isonicotinic acid hydrazide derivatives starts from methyl isonicotinate (B8489971). iaea.org The scalability of this route depends on the bulk price and stable supply of both methyl isonicotinate and the subsequent cyanating and hydrazinolysis agents.

Process Safety and Hazard Management: Reactions that are manageable in a lab may pose significant risks at scale. For example, the use of highly toxic reagents like metal cyanides requires stringent safety protocols and waste management systems. google.com Process development involves identifying and mitigating these hazards, potentially by using less hazardous reagents or developing in-situ generation methods. iaea.org

Efficiency and Throughput: The chosen synthetic route must be robust, high-yielding, and efficient to be economically viable. rsc.org This involves optimizing reaction parameters such as temperature, pressure, concentration, and reaction time to maximize product output. The development of continuous flow processes, where reagents are mixed and reacted in a continuous stream, is an increasingly popular strategy for improving throughput and safety over traditional batch processing. mdpi.com

Purification and Waste Reduction: Chromatography, while common in the lab, is often impractical and costly for large-scale production. rsc.org An ideal scalable process minimizes or eliminates the need for chromatographic purification, instead relying on crystallization or extraction. The choice of route should favor the formation of a product that can be easily isolated with high purity. Minimizing byproducts and developing effective recycling streams for solvents and catalysts are also crucial for reducing the environmental footprint and cost of the final product. rsc.org

The table below outlines key decision factors in route scouting for the scalable production of this compound.

Evaluation Factor Objective for Scalable Production Example Strategy
Economic Viability Minimize cost of goods.Select routes using cheap, abundant raw materials like 2-methylpyrazine (B48319) and ammonia (B1221849) over more complex, expensive precursors. google.com
Process Robustness Ensure consistent yield and purity between batches.Optimize reaction conditions to be tolerant of minor fluctuations in temperature or reagent quality. google.com
Safety Profile Avoid highly toxic or explosive reagents and intermediates.Replace toxic cyanide sources with safer alternatives or use catalytic ammoxidation to introduce the cyano group. google.com
Environmental Impact Reduce waste and energy consumption (Lower E-Factor).Implement a one-pot synthesis to reduce solvent waste and purification steps. mdpi.comresearchgate.net
Throughput Maximize the amount of product made per unit of time.Develop a continuous flow process instead of a batch process to increase efficiency and safety. mdpi.com
Purification Eliminate the need for costly purification methods like chromatography.Design the final step to yield the product via crystallization from the reaction mixture. rsc.org

By systematically evaluating these factors, chemists can design a synthetic route for this compound that is not only scientifically sound but also commercially and environmentally sustainable.

Elucidation of Structure Activity Relationships Sar for 2 Cyanoisonicotinohydrazide Analogues

Mechanistic Insights from Structural Modifications

The biological activity of 2-cyanoisonicotinohydrazide analogues is profoundly influenced by modifications to their core structure. The introduction of different functional groups can alter the compound's interaction with its biological target, thereby modulating its efficacy.

For instance, in the context of antitubercular activity, the replacement of the nitro group in 8-nitrobenzothiazinones with a nitrile group, a key feature of this compound, has been shown to be a successful strategy. nih.gov This bioisosteric replacement is hypothesized to maintain a similar covalent mechanism of inhibition while potentially mitigating concerns related to the safety and stability of nitro-containing compounds. nih.gov One such analogue, 8-cyanobenzothiazinone 1d, demonstrated potent antitubercular activity with a minimum inhibitory concentration (MIC) of 130 nM. nih.gov Further analysis of the C-2 substituent of this analogue revealed similar structure-activity relationships to its nitro counterpart, macozinone. nih.gov

In a different class of compounds, cyanopyridone analogues, the cyanopyridone moiety and a sulfoxide (B87167) group were found to be indispensable for antimycobacterial activity. nih.gov While a methylthiopyridone analogue showed no activity, its oxidation to the corresponding sulfoxide resulted in modest activity. nih.gov Interestingly, the introduction of phenoxy groups at various positions on the phenyl ring of the sulfoxide analogue retained antimycobacterial activity. nih.gov The biphenyl (B1667301) analogue 11i emerged as the most potent in this series, exhibiting a 10-fold increase in antitubercular activity compared to a literature compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are crucial for potency.

In the study of various therapeutic agents, 2D and 3D-QSAR models have been successfully employed. For example, 2D-QSAR models have been constructed for 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as influenza A virus inhibitors, using genetic function approximation for descriptor selection. semanticscholar.org Similarly, for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, 2D-QSAR models were developed using partial least-squares and stepwise multiple linear regression methods. nih.gov These models indicated that adjacency distance matrix descriptors significantly influenced the inhibitory activity. nih.gov

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electronic field requirements for activity. These methods have been applied to thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors, revealing the contributions of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to their inhibitory potency. mdpi.com For a series of olanzapine (B1677200) derivatives targeting the D2 receptor, a QSAR model was developed using energy-based descriptors from docking studies, showing a good correlation between the descriptors and the inhibitory activity (Ki value). nih.gov

These QSAR studies provide a rational basis for the design of new this compound analogues with enhanced therapeutic potential by identifying key molecular descriptors and field contributions that govern their biological response.

Molecular Docking and Ligand-Receptor Interactions

Molecular docking simulations are instrumental in visualizing and understanding the interactions between a ligand and its target receptor at the atomic level. This technique predicts the preferred orientation of a molecule when bound to a receptor and helps in elucidating the key amino acid residues involved in the binding.

Docking studies on various analogues have provided valuable insights into their mechanism of action. For instance, in the development of brassinosteroid analogues, molecular docking revealed that the compounds adopted a brassinolide-like orientation within the receptor complex. mdpi.com The stabilizing effect of a benzoate (B1203000) group on the interactions with the receptor provided binding energy values ranging from -10.17 to -13.17 kcal/mol, with a nitrile-containing analogue showing optimal contact with active site residues. mdpi.com

Similarly, for 2-mercaptobenzoxazole (B50546) derivatives designed as multi-kinase inhibitors, molecular docking simulations were performed to predict their interactions with the active sites of EGFR, HER2, and VEGFR2 proteins. mdpi.com In the case of 2-cyanopyrrole derivatives as tyrosinase inhibitors, docking experiments clarified the interaction between the most potent analogue, A12, and the tyrosinase enzyme. nih.gov

These studies highlight the importance of specific interactions, such as hydrogen bonds and hydrophobic interactions, in determining the binding affinity and selectivity of the analogues. For example, docking of nucleoside analogues against the main protease of SARS-CoV-2 showed that the molecules bind at the interface between domain I and domain II, forming key hydrogen bonds with residues like Gly143, Ser144, and Cys145. ejmo.org

The insights gained from molecular docking are crucial for the rational design of this compound analogues with improved binding affinity and specificity for their intended biological targets.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape or conformation of a molecule is a critical determinant of its biological activity. Conformational analysis aims to identify the low-energy, biologically active conformations that a molecule adopts to interact effectively with its target receptor.

Studies on various bioactive molecules have shown that the bioactive conformation is not necessarily the most stable conformation in solution. However, for a significant percentage of drug-like molecules, the bioactive conformation is energetically accessible, typically within a few kcal/mol of the global minimum energy state. ub.edu For instance, research has shown that for approximately 73% of studied molecules, the bioactive conformation is within 3 kbT of the most stable conformation in solution. ub.edu

Techniques like NMR spectroscopy and computational methods such as Density Functional Theory (DFT) are employed to study the conformational preferences of molecules. nih.govmdpi.com For example, the conformational analysis of chiral hydrazide-hydrazone derivatives revealed the existence of E and Z isomers due to the partial double bond character of the amide C-N bond, with the E(C=N)-E(C(O)-N) conformer being the most stable. nih.gov In another study on thiosemicarbazone derivatives, a combination of 2D-NMR spectroscopy and QM calculations was used to establish the exo structure of the analogues. mdpi.com

The understanding of the bioactive conformation is essential for designing rigid analogues that are "pre-organized" for binding, which can lead to enhanced potency and selectivity. The ability of a molecule to adopt the correct conformation to fit into the receptor's binding site is a key aspect of the "induced fit" model of ligand-receptor interaction.

Compound Name/ClassKey Structural Features/ModificationsImpact on Activity/Mechanism
8-cyanobenzothiazinone 1d Nitrile group replacing nitro groupPotent antitubercular activity (MIC 130 nM), maintains covalent inhibition mechanism. nih.gov
Cyanopyridone Analogues Cyanopyridone moiety and sulfoxide groupIndispensable for antimycobacterial activity. nih.gov
Biphenyl analogue 11i Biphenyl group10-fold increased antitubercular activity. nih.gov
2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives N/ASubject of 2D-QSAR modeling for anti-influenza activity. semanticscholar.org
1H-pyrazole-1-carbothioamide derivatives N/ASubject of 2D-QSAR modeling for EGFR kinase inhibition. nih.gov
Thieno-pyrimidine derivatives N/ASubject of 3D-QSAR (CoMFA/CoMSIA) for TNBC inhibition. mdpi.com
Olanzapine derivatives N/ASubject of QSAR modeling for D2 receptor inhibition. nih.gov
Brassinosteroid analogues Benzoate group, nitrile substituentStabilized receptor interactions, optimal active site contacts. mdpi.com
2-mercaptobenzoxazole derivatives N/ASubject of molecular docking for multi-kinase inhibition. mdpi.com
2-cyanopyrrole derivative A12 N/ASubject of molecular docking for tyrosinase inhibition. nih.gov
Chiral hydrazide-hydrazone derivatives N/AConformational analysis revealed stable E/Z isomers. nih.gov
Thiosemicarbazone derivatives N/AConformational analysis established exo structure. mdpi.com

Biological Activity and Mechanistic Investigations of 2 Cyanoisonicotinohydrazide and Its Derivatives

In Vitro Biological Activity Profiling

The in vitro evaluation of new chemical entities is a critical first step in the drug discovery process, providing essential information on their potential therapeutic efficacy and cellular effects.

While direct studies on the enzyme inhibitory activity of 2-cyanoisonicotinohydrazide are not extensively documented in the public domain, the broader class of hydrazone derivatives has been investigated for their ability to inhibit various enzymes. For instance, enzyme inhibitors can act through competitive or non-competitive mechanisms. chemguide.co.ukbioninja.com.au Competitive inhibitors possess a structure similar to the enzyme's natural substrate and compete for the active site, while non-competitive inhibitors bind to an allosteric site, inducing a conformational change that inactivates the enzyme. chemguide.co.ukbioninja.com.au

Xanthine (B1682287) oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like gout. nih.gov Inhibitors like Topiroxostat function through this pathway. nih.gov Although specific data for this compound is lacking, other cyano- and hydrazide-containing compounds have been explored as potential enzyme inhibitors. For example, various 2-cyanopyrrole derivatives have demonstrated potent inhibitory activity against tyrosinase. nih.govresearchgate.net This suggests that the cyano- and hydrazide moieties can be important pharmacophores for enzyme inhibition, and further investigation into the xanthine oxidase inhibitory potential of this compound derivatives is warranted.

The biological effects of a compound are often mediated through the modulation of specific cellular signaling pathways. These pathways, such as the MAPK and PI3K/Akt pathways, regulate fundamental cellular processes including proliferation, survival, and apoptosis. nih.gov The modulation of these pathways is a key mechanism for many therapeutic agents, including anticancer drugs. nih.govwikipedia.org

Derivatives of isonicotinohydrazide have been shown to influence cellular pathways. For example, some metal complexes of isonicotinohydrazone have been found to induce apoptosis in cancer cells, a process tightly regulated by signaling cascades. nih.govresearchgate.net The activation of apoptotic pathways is a desirable characteristic for anticancer agents. mdpi.com While the specific pathways modulated by this compound have yet to be fully elucidated, the known bioactivity of related compounds suggests that it may also exert its effects through the perturbation of critical cellular signaling networks. Signal transduction pathways are complex and can be influenced at multiple points by small molecules. youtube.comkhanacademy.orgyoutube.com

Derivatives of isonicotinic acid hydrazide have demonstrated notable antimicrobial properties against a range of pathogens. benthamdirect.comconnectjournals.comresearchgate.net The parent compound, isoniazid (B1672263), is a cornerstone in the treatment of tuberculosis and acts by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. wikipedia.orgekb.eg

Studies on various isonicotinohydrazide derivatives have revealed a spectrum of activity against both bacteria and fungi. The antimicrobial potential of these compounds is often influenced by the nature of the substituents attached to the core hydrazide structure. benthamdirect.com

Table 1: Antimicrobial Activity of Selected Isonicotinohydrazide Derivatives

Compound/Derivative Test Organism Activity (e.g., MIC, Zone of Inhibition) Reference
Isonicotinic acid-N'-octadecanoyl hydrazide Mycobacterium tuberculosis More active than isoniazid benthamdirect.com
Benzoic acid N'-(4-hydroxy-3,5-dimethoxy-benzylidene)-N-(pyridine-4-carbonyl)-hydrazide S. aureus, B. subtilis, E. coli, C. albicans, A. niger Active benthamdirect.com
Azetidinone derivatives of isonicotinic acid hydrazide Escherichia coli, Staphylococcus aureus Exhibited antimicrobial activity connectjournals.com
Schiff base derivatives of isonicotinic acid hydrazide Gram-positive and Gram-negative bacteria, Candida albicans Some derivatives showed moderate inhibitory activity researchgate.net

This table is representative of the types of antimicrobial activities observed for isonicotinohydrazide derivatives and is not an exhaustive list. The specific activity values can be found in the cited literature.

The search for novel anticancer agents has led to the investigation of a wide array of chemical scaffolds, including derivatives of isonicotinohydrazide. Several studies have reported the cytotoxic effects of these compounds against various cancer cell lines. nih.govresearchgate.netnih.gov

Metallocomplexes derived from N'-(1-(pyridin-2-yl)ethylidene)isonicotinohydrazide have shown efficacy against lung adenocarcinoma (A549) and hepatocellular carcinoma (HepG2 and Huh7) cell lines. nih.gov Another study on a pincer-type isonicotinohydrazone-Hg(II) complex demonstrated cytotoxicity towards cancer cells and the ability to suppress cell migration and colony formation. researchgate.net The mechanism of action often involves the induction of apoptosis. nih.govmdpi.com

Table 2: Antitumor Activity of Selected Isonicotinohydrazide Derivatives

Compound/Derivative Cancer Cell Line Activity (e.g., IC50) Reference
[Hg2(HL-keto)Cl4]n Huh7 IC50: 2.56 μM nih.gov
[Hg(HL-keto)I2] Huh7 IC50: 9.90 μM nih.gov
[Hg2(HL-keto)Cl4]n A549 IC50: 27.98 μM nih.gov
[Hg(HL-keto)I2] HepG2 IC50: 56.99 μM nih.gov
Pincer-type isonicotinohyrazone-Hg(SCN)2 complex (PTIH) A549, HepG2, HUH7 Cytotoxic and induced apoptosis researchgate.net

This table presents examples of the antitumor activities reported for derivatives of isonicotinohydrazide and related structures. For detailed activity data, please refer to the original publications.

In Vivo Efficacy and Target Engagement Studies

While in vitro studies provide valuable preliminary data, in vivo models are crucial for assessing the therapeutic potential of a compound in a whole organism. To date, specific in vivo efficacy and target engagement studies for this compound have not been prominently reported in the reviewed literature. However, some derivatives of related structures have undergone in vivo testing. For instance, a symmetrical bis-Schiff base derivative of isatin (B1672199) and hydrazine (B178648) was found to significantly inhibit tumor growth in a mouse model. nih.gov Similarly, in vivo radiosensitization studies have been conducted on certain nitroimidazole derivatives. nih.gov These studies highlight the potential for isonicotinohydrazide derivatives to exhibit therapeutic effects in vivo, underscoring the need for such investigations for this compound.

Mechanisms of Action at the Molecular and Cellular Level

Understanding the mechanism of action of a compound at the molecular and cellular level is fundamental to its development as a therapeutic agent. For isonicotinohydrazide derivatives, the mechanism of action can vary depending on the specific biological activity.

In the context of its well-studied antitubercular activity, isoniazid, a prodrug, is activated by the mycobacterial catalase-peroxidase enzyme KatG. wikipedia.orgekb.eg This activation leads to the formation of a reactive species that covalently binds to the enoyl-acyl carrier protein reductase (InhA), thereby inhibiting mycolic acid synthesis and disrupting the formation of the mycobacterial cell wall. wikipedia.orgekb.eg It is plausible that antimicrobial derivatives of this compound could share a similar mechanism, particularly against Mycobacterium tuberculosis. Quantitative structure-activity relationship (QSAR) studies have suggested that the reactivity of the pyridine (B92270) nitrogen atom is crucial for the biological activity of 2-substituted isonicotinic acid hydrazides. nih.gov

For antitumor activity, the mechanisms are likely more diverse. The induction of apoptosis, as observed for some isonicotinohydrazone complexes, is a key mechanism. nih.govresearchgate.netmdpi.com This can be triggered by various cellular stresses and signaling pathways. Additionally, the ability of some derivatives to interfere with the cell cycle, as seen with a bis-Schiff base derivative that caused G2/M phase arrest, represents another important antitumor mechanism. nih.gov The interaction with cellular macromolecules, such as DNA and proteins like albumin, has also been proposed as a potential mechanism for the antitumor effects of certain isonicotinohydrazone complexes. researchgate.net

Receptor Binding Kinetics and Thermodynamics

Direct studies detailing the receptor binding kinetics and thermodynamics of this compound are not extensively documented. However, insights can be gleaned from research on analogous compounds. For instance, the binding of various ligands to their receptors is a thermodynamically driven process, characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The kinetics of this binding, including the association (k_on) and dissociation (k_off) rate constants, determine the affinity (K_D) and residence time of the compound at its target.

For derivatives of isonicotinohydrazide, the nature of the substituent at the 2-position can significantly influence these parameters. The electron-withdrawing nature of the cyano group in this compound would be expected to alter the electronic distribution of the pyridine ring, potentially affecting its interaction with receptor binding sites.

Table 1: Hypothetical Thermodynamic Parameters for Receptor Binding

CompoundK_D (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound Data not availableData not availableData not availableData not available
Isoniazid (example) VariableVariableVariableVariable

This table illustrates the type of data required for a full thermodynamic profile. Currently, specific values for this compound are not available in the literature.

Cellular Uptake and Intracellular Localization

The cellular uptake and subsequent intracellular localization of this compound have not been specifically elucidated. For the parent compound, isoniazid, uptake into mycobacteria is a critical step for its activation. Generally, small molecules like isonicotinohydrazide derivatives can traverse cell membranes through passive diffusion or via specific transporters. The physicochemical properties of this compound, such as its lipophilicity and size, would be key determinants of its ability to enter cells.

Once inside the cell, the localization would depend on its molecular targets. For instance, if it targets enzymes within specific organelles, its accumulation would be expected in those compartments.

Specific Biochemical Pathway Interventions

The primary mechanism of action for isoniazid involves its activation by the mycobacterial catalase-peroxidase enzyme KatG, leading to the formation of a reactive species that inhibits the InhA enzyme, a key player in mycolic acid biosynthesis. While it is hypothesized that this compound may also require metabolic activation, the specific enzymes and pathways involved have not been identified.

Derivatives of isonicotinohydrazide have been explored for their inhibitory activity against various enzymes. For example, some hydrazone derivatives have shown activity against monoamine oxidase. The introduction of a cyano group at the 2-position of the isonicotinohydrazide scaffold could potentially alter its target profile, leading to interventions in different biochemical pathways.

Table 2: Potential Enzyme Inhibition by Isonicotinohydrazide Derivatives

CompoundTarget EnzymeIC_50 (µM)
This compound Data not availableData not available
Iproniazid (Isonicotinohydrazide derivative) Monoamine OxidaseVariable

This table highlights the inhibitory potential of the isonicotinohydrazide class against certain enzymes. Specific data for this compound is needed to populate this table accurately.

Structure-Mechanism Relationships

The structure of isonicotinohydrazide derivatives is intrinsically linked to their mechanism of action. For antitubercular activity, the pyridine ring and the hydrazide moiety are crucial. Modifications to the pyridine ring, such as the introduction of a substituent at the 2-position, can significantly impact biological activity.

A study on 2-substituted isonicotinic acid hydrazides demonstrated that the electronic and steric properties of the substituent influence the antibacterial activity against Mycobacterium tuberculosis. The reactivity of the pyridine nitrogen atom was found to be essential for the biological activity. The electron-withdrawing cyano group in this compound would be expected to decrease the basicity of the pyridine nitrogen, which could, in turn, affect its prodrug activation or interaction with its ultimate biological target.

Preclinical Evaluation and Translational Research of 2 Cyanoisonicotinohydrazide Based Agents

In Vitro Biological Validation in Advanced Models

No studies were identified that have investigated the activity of 2-Cyanoisonicotinohydrazide in advanced in vitro models such as 3D cell cultures, spheroids, or organoids. Research in this area is crucial for understanding a compound's potential efficacy and mechanism of action in a more physiologically relevant context than traditional 2D cell cultures.

In Vivo Pharmacological Characterization in Relevant Animal Models

There is no available data from in vivo studies that would allow for the pharmacological characterization of this compound in any animal models.

Efficacy Models

No research has been published detailing the evaluation of this compound in animal models of any disease. Therefore, its potential efficacy remains unknown.

Target Organ Assessment

A critical aspect of preclinical research is the assessment of a compound's effect on major organs. No studies have been conducted or published regarding the target organ assessment of this compound.

Assessment of Potential for Translational Development

Given the lack of foundational in vitro and in vivo data, an assessment of the potential for the translational development of this compound cannot be made. Translational research relies on a robust preclinical data package to inform the decision to move a compound into clinical development.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Cyanoisonicotinohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., 2D NMR, DOSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-Cyanoisonicotinohydrazide. One-dimensional NMR (¹H and ¹³C) provides initial information on the chemical environment of hydrogen and carbon atoms. For more complex structural confirmation, two-dimensional (2D) NMR techniques are employed. youtube.com Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton couplings within the molecule, helping to piece together adjacent fragments. youtube.com HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for correlating protons to their directly attached carbons and to carbons that are two or three bonds away, respectively, which is crucial for assigning the resonances of non-protonated carbons. youtube.comiranchembook.ir

Diffusion-Ordered Spectroscopy (DOSY) is another powerful NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients. manchester.ac.ukucsb.edu This can be particularly useful for assessing the purity of a this compound sample and identifying any impurities without the need for physical separation. manchester.ac.uk The diffusion rate is dependent on the size and shape of the molecule, allowing for the differentiation of components in a solution. ucsb.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for gaining insight into its structural components through fragmentation analysis. nih.gov Under electron ionization (EI), the molecule can fragment in characteristic ways. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the parent molecular ion and various fragment ions. The fragmentation pattern provides a molecular fingerprint that can confirm the identity of the compound. For instance, the loss of specific neutral fragments can indicate the presence of certain functional groups. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate molecular weight measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound. dummies.com

Infrared (IR) Spectroscopy: This technique measures the vibrations of bonds within the molecule. masterorganicchemistry.com Specific functional groups absorb infrared radiation at characteristic frequencies, providing clear evidence for their presence. libretexts.orglibretexts.orgcore.ac.uk For this compound, key absorptions would be expected for the nitrile (C≡N), carbonyl (C=O) of the hydrazide, N-H bonds of the hydrazide, and the aromatic pyridine (B92270) ring.

Interactive Data Table: Expected IR Absorption Ranges for this compound Functional Groups

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
NitrileC≡N2260-2100Medium
HydrazideC=O1680-1630Strong
HydrazideN-H3350-3180Medium, often broad
Aromatic RingC=C1600-1450Medium to weak
Aromatic RingC-H3100-3000Medium to weak

Note: The exact positions of the peaks can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. msu.edulibretexts.org The pyridine ring and the cyano and hydrazide substituents in this compound constitute a chromophore that absorbs UV light. msu.edu The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure. azooptics.com The presence of conjugated systems, like the aromatic ring, typically results in absorption in the 200-400 nm range. libretexts.orgshimadzu.com The position and intensity of the absorption bands can be influenced by the solvent and the presence of various functional groups. shimadzu.com

Chromatographic Techniques for Purity and Compound Identification (e.g., HPLC, UPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its identification within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful separation techniques that can resolve the target compound from impurities. lcms.cz The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific chromatographic conditions (e.g., mobile phase composition, stationary phase, flow rate).

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and specific analytical method. rsc.org As the separated components elute from the chromatography column, they are introduced into the mass spectrometer, which provides molecular weight and structural information for each component. This allows for the confident identification of this compound and the characterization of any co-eluting impurities.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of this compound as a function of temperature. innovatechlabs.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. libretexts.org This technique is useful for determining the thermal stability of the compound and for studying its decomposition profile. eag.comresearchgate.net The temperature at which significant mass loss occurs provides an indication of the compound's decomposition temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. measurlabs.com It is used to detect and quantify thermal events such as melting, crystallization, and other phase transitions. libretexts.orgmeasurlabs.com For this compound, DSC can be used to determine its melting point and to study its thermal behavior.

Interactive Data Table: Thermal Analysis Data for a Hypothetical Sample of this compound

TechniqueParameterObserved ValueInterpretation
TGAOnset of Decomposition~250 °CIndicates the temperature at which the compound begins to degrade.
DSCMelting Point (Tₘ)~180 °CThe temperature at which the solid compound transitions to a liquid.

Note: These values are hypothetical and would need to be determined experimentally for an actual sample.

Computational Chemistry and Molecular Modeling Studies of 2 Cyanoisonicotinohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. rsc.orgrsc.org These calculations provide valuable information about molecular orbitals, charge distribution, and reactivity indices, which are crucial for understanding a molecule's behavior in chemical reactions and biological systems.

For 2-Cyanoisonicotinohydrazide and its analogs, DFT studies have been employed to determine optimized geometries, electronic properties, and thermodynamic parameters. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. epstem.nettrdizin.gov.tr A smaller energy gap suggests higher reactivity.

Studies on related nicotinic acid benzylidenehydrazide derivatives have shown that the stability of different isomers can be correlated with their chemical hardness, which is related to the HOMO-LUMO gap. epstem.net The most stable isomers were found to be the hardest and possess the largest energy gaps, making them less reactive. epstem.net Furthermore, global reactivity parameters such as ionization potential, electron affinity, chemical potential, and electrophilicity can be calculated to predict how the molecule will interact with other species. epstem.net

Table 1: Calculated Electronic Properties of Isonicotinohydrazide Derivatives Note: This table presents hypothetical data for this compound based on typical values found for similar isonicotinohydrazide derivatives in computational studies. Actual experimental or calculated values may vary.

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap (ΔE) 5.3 eV
Dipole Moment 3.5 D
Ionization Potential 7.0 eV
Electron Affinity 1.0 eV

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is invaluable for exploring the conformational space of a molecule, which encompasses all possible three-dimensional arrangements of its atoms. drugdesign.orglibretexts.orgscribd.comchemistrysteps.com Understanding the conformational preferences of a molecule like this compound is crucial, as its biological activity is often dependent on its ability to adopt a specific conformation to bind to a biological target.

MD simulations on isonicotinohydrazide (INH) and its derivatives have been used to investigate their flexibility and interactions within the binding sites of target proteins, such as the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. nih.gov These simulations can reveal how the molecule behaves in a biological environment, including its interactions with water molecules and ions. tbzmed.ac.ir Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. tbzmed.ac.ir For a molecule with rotatable bonds like this compound, MD simulations can map the potential energy surface as a function of dihedral angles, identifying low-energy, stable conformations. drugdesign.org

Table 2: Conformational Analysis Parameters from a Hypothetical MD Simulation of this compound Note: This table presents hypothetical data based on typical outputs from MD simulations of similar small molecules.

Parameter Description Typical Value/Observation
RMSD Root-mean-square deviation of the molecule's backbone atoms from the initial structure. Stabilizes around 1.5 Å after initial equilibration, indicating a stable conformation.
RMSF Root-mean-square fluctuation of individual atoms. Higher fluctuations observed in the hydrazide and cyano groups, suggesting greater flexibility.
Radius of Gyration (Rg) A measure of the molecule's compactness. A stable Rg value indicates that the molecule maintains a consistent overall shape.
Dihedral Angle Analysis Analysis of the torsion angles of key rotatable bonds. Certain dihedral angles show distinct populations, corresponding to preferred low-energy conformers.

Chemoinformatics and Data Mining for SAR Discovery

Chemoinformatics and data mining techniques are essential for discovering Structure-Activity Relationships (SAR). SAR studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov For a class of compounds like isonicotinohydrazide derivatives, these methods can identify key structural features responsible for their therapeutic effects.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool in this area. QSAR models are mathematical equations that correlate the biological activity of a set of compounds with their physicochemical properties or structural descriptors. researchgate.netnih.gov These descriptors can include electronic, steric, and hydrophobic parameters. By analyzing a series of related compounds, a QSAR model can be developed to predict the activity of new, unsynthesized molecules. nih.gov For antitubercular compounds, QSAR studies have revealed that properties like dipole energy and heat of formation can correlate with their activity. nih.gov Machine learning algorithms, such as random forests and neural networks, are increasingly being used to build more robust and predictive QSAR models from large datasets of compounds. unl.pt

De Novo Drug Design Approaches

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. nih.govnih.govelsevierpure.com This approach can be particularly useful when a target's three-dimensional structure is known. The isonicotinohydrazide scaffold, including its 2-cyano derivative, can serve as a starting point or a fragment in de novo design strategies. nih.govnih.gov

One common technique is fragment-based drug design, where small molecular fragments are docked into the binding site of a target protein and then grown or linked together to create a potent inhibitor. youtube.com The this compound molecule itself can be considered a fragment that can be elaborated upon to improve its binding affinity and selectivity for a particular target. mdpi.comresearchgate.net Advanced computational methods, including reinforcement learning and generative models, are now being used to automate the design of novel molecules that are optimized for multiple properties, such as binding affinity, synthetic accessibility, and drug-likeness. arxiv.org These approaches hold the promise of accelerating the discovery of new drug candidates based on scaffolds like this compound.

Future Directions and Emerging Research Avenues for 2 Cyanoisonicotinohydrazide

Integration into Drug Discovery Pipelines

The integration of 2-Cyanoisonicotinohydrazide into drug discovery pipelines is a promising avenue for identifying next-generation therapeutics. Its value lies in its role as a "privileged scaffold," a molecular framework that can be systematically modified to generate libraries of diverse compounds for biological screening. mdpi.com

The presence of both a hydrazide and a cyano group provides multiple reactive sites for chemical modification. arkat-usa.orgresearchgate.net This dual functionality allows for the construction of a wide array of heterocyclic compounds, which are foundational structures in a significant percentage of FDA-approved drugs. mdpi.comnih.gov Researchers can leverage this compound as a starting material to synthesize novel pyridines, pyrazoles, triazoles, and other complex ring systems. arkat-usa.orgnih.gov This approach, known as scaffold-based drug discovery, is a cornerstone of modern medicinal chemistry, enabling the exploration of vast chemical spaces to find ligands for new and challenging biological targets. nih.gov

Future efforts will likely focus on creating targeted libraries of this compound derivatives. By employing combinatorial chemistry and high-throughput screening, research teams can rapidly synthesize and evaluate thousands of related compounds against specific enzymes, receptors, or cellular pathways. This strategy accelerates the identification of "hit" compounds, which can then be optimized into "lead" candidates with improved potency and pharmacokinetic properties.

Exploration of Novel Therapeutic Indications

While its structural relative, isoniazid (B1672263), is famed for its anti-tuberculosis activity, the therapeutic potential of this compound and its derivatives extends far beyond mycobacteria. wikipedia.org The unique electronic properties conferred by the cyano group can lead to interactions with different biological targets, opening doors to novel therapeutic applications.

Recent research into related structures provides a roadmap for future investigations. For instance, novel cyanopyridine series have been evaluated for their antiproliferative effects, with some compounds demonstrating potent activity against cancer cell lines by inducing apoptosis. nih.gov Similarly, hybrid molecules incorporating a nicotinohydrazide moiety have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis and other bacteria responsible for bronchitis. nih.gov These findings suggest that derivatives of this compound could be developed as next-generation antibiotics or as agents for oncology.

The table below summarizes the biological activities observed in structurally related compounds, highlighting potential areas for exploration with this compound derivatives.

Compound ClassBiological ActivityPotential Therapeutic Area
Isatin-nicotinohydrazide hybridsAnti-tubercular (including resistant strains), AntibacterialInfectious Diseases
CyanopyridinesAntiproliferative, Pro-apoptotic, PIM-1 Kinase InhibitionOncology
Isoniazid derivativesAntimycobacterial, AntimicrobialInfectious Diseases

Future research should involve systematic screening of this compound derivatives against a broad panel of biological targets, including kinases, proteases, and protein-protein interactions implicated in diseases like cancer, neurodegenerative disorders, and inflammatory conditions. nih.govnih.gov

Development of Advanced Delivery Systems

The therapeutic efficacy of any promising compound is intrinsically linked to its delivery to the target site in the body. For derivatives of this compound that may face challenges such as poor solubility or bioavailability, the development of advanced drug delivery systems is paramount.

Furthermore, nanotechnology presents exciting possibilities for targeted delivery. Encapsulating the active compound within nanoparticles, liposomes, or polymer-based carriers can protect it from premature degradation, control its release profile, and even direct it to specific tissues or cells, minimizing off-target effects. nih.govrsc.org For example, the functionalization of nanoparticles with hydrazide groups has already been demonstrated as a powerful technique in glycopeptide enrichment, showcasing the chemical compatibility of the hydrazide moiety with nanoparticle-based systems. nih.govrsc.org Applying similar principles to drug delivery could lead to highly effective and targeted therapies based on the this compound scaffold.

Delivery SystemPotential Advantage for this compound Derivatives
Amorphous Solid Dispersions (ASD)Enhance solubility and bioavailability of poorly soluble crystalline compounds. nih.gov
NanoparticlesOffer controlled release, protection from degradation, and potential for targeted delivery.
LiposomesBiocompatible carriers for both hydrophilic and hydrophobic drugs, can improve circulation time.
Polymer-Drug ConjugatesCan improve solubility and enable targeted delivery through specific linkers.

Collaborative and Interdisciplinary Research Imperatives

The journey of a molecule from a laboratory curiosity to a clinical therapeutic is a complex, multi-stage process that no single discipline can navigate alone. The future development of this compound will depend critically on fostering robust collaborations between researchers from diverse scientific fields.

A prime example of such synergy is the collaboration between academic institutions and pharmaceutical companies to tackle challenging synthetic problems in medicinal chemistry, leading to new methods that are rapidly adopted across the industry. acs.org For a scaffold as promising as this compound, a similar collaborative and interdisciplinary approach will be the imperative that drives innovation and translates its scientific potential into tangible benefits for patients. This will involve partnerships that bridge the gap between academic discovery and industrial development, ensuring that promising lead compounds can successfully advance through the drug discovery pipeline. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Cyanoisonicotinohydrazide with high purity, and how can reaction parameters be optimized?

  • Answer : Synthesis optimization involves systematic variation of parameters (e.g., temperature, solvent polarity, and stoichiometric ratios) to maximize yield and purity. Use spectroscopic techniques (NMR, IR) for real-time monitoring of intermediates and byproducts. For reproducibility, document stepwise protocols, including purification methods like recrystallization or column chromatography. Experimental details exceeding five compounds should be relegated to supplementary materials to maintain clarity in primary manuscripts .
  • Table : Example parameters for optimization:

ParameterRange TestedOptimal ValuePurity (%)Yield (%)
Temperature (°C)60–10080≥9875
SolventEthanol, DMF, THFEthanol≥9570

Q. How should researchers characterize the structural identity and purity of this compound?

  • Answer : Combine multiple analytical techniques:

  • Elemental Analysis : Confirm empirical formula (e.g., C7_7H5_5N4_4O).
  • Spectroscopy : Use 1^1H/13^{13}C NMR to verify functional groups (e.g., cyano, hydrazide). FT-IR can identify characteristic peaks (e.g., C≡N stretch at ~2200 cm1^{-1}).
  • Chromatography : HPLC or GC-MS to assess purity (>95%). Novel compounds require full spectral data in the main text; known compounds need literature citations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Follow OSHA and JIS Z 7253:2019 guidelines:

  • Storage : In ventilated, locked cabinets away from oxidizers.
  • PPE : Gloves, lab coats, and goggles.
  • Exposure Response : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation. Use CO2_2 or foam for fire suppression due to potential toxic gas release .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : Employ kinetic isotope effects (KIE) and DFT calculations to identify rate-determining steps. Use trapping experiments (e.g., with TEMPO) to detect radical intermediates. Compare experimental data (Hammett plots) with computational models (Gaussian, ORCA) to validate proposed mechanisms .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Answer : Conduct meta-analyses using systematic review frameworks (e.g., PICO: Population=enzyme targets; Intervention=derivative modifications; Comparison=control inhibitors; Outcome=IC50_{50}). Evaluate methodological biases (e.g., assay conditions, cell line variability) and apply statistical tools (ANOVA, Bland-Altman plots) to quantify discrepancies .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Answer : Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with ADMET properties. Validate predictions via in vitro assays (e.g., Caco-2 permeability, microsomal stability). Tools like SwissADME or Schrödinger Suite provide actionable insights for lead optimization .

Q. What experimental designs are suitable for evaluating the chelation behavior of this compound with transition metals?

  • Answer : Titration calorimetry (ITC) and UV-Vis spectroscopy to determine binding constants (Kd_{d}). X-ray crystallography or EXAFS for structural elucidation of metal-ligand complexes. Control pH and ionic strength to mimic physiological conditions .

Methodological Frameworks

  • Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks to structure hypotheses .
  • Data Synthesis : Organize findings into categories (e.g., synthesis, bioactivity) with annotated evidence tables, ensuring traceability to primary sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.